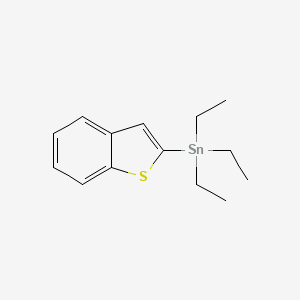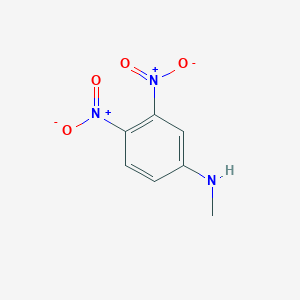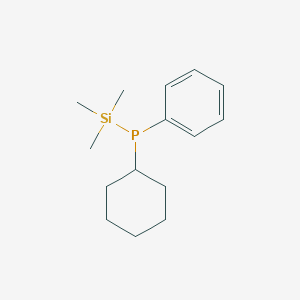
Cyclohexyl(phenyl)(trimethylsilyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(phenyl)(trimethylsilyl)phosphane is a tertiary phosphine compound characterized by the presence of cyclohexyl, phenyl, and trimethylsilyl groups attached to a phosphorus atom. Tertiary phosphines are widely studied due to their applications in catalysis, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl(phenyl)(trimethylsilyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with cyclohexylmagnesium bromide, phenylmagnesium bromide, and trimethylsilylmagnesium chloride can yield the desired product . The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(phenyl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form metal-phosphine complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Result from nucleophilic substitution reactions.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(phenyl)(trimethylsilyl)phosphane has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules.
Materials Science: It is used in the preparation of functional materials, including polymers and nanomaterials.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of cyclohexyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a ligand and coordinate with transition metals. The phosphorus atom donates electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes. The molecular targets include transition metal centers, and the pathways involved are primarily related to coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups attached to phosphorus.
Cyclohexylphosphine: Contains three cyclohexyl groups attached to phosphorus.
Uniqueness
Cyclohexyl(phenyl)(trimethylsilyl)phosphane is unique due to the combination of cyclohexyl, phenyl, and trimethylsilyl groups, which impart distinct steric and electronic properties. This unique structure allows it to participate in specific catalytic processes and form stable metal complexes that are not achievable with other tertiary phosphines.
Eigenschaften
CAS-Nummer |
59877-25-7 |
|---|---|
Molekularformel |
C15H25PSi |
Molekulargewicht |
264.42 g/mol |
IUPAC-Name |
cyclohexyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C15H25PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3 |
InChI-Schlüssel |
RXAUSIZVEAFDFC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)P(C1CCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


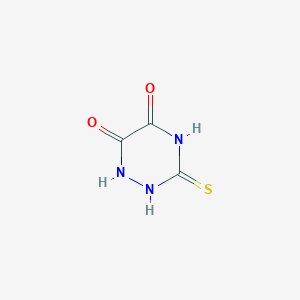

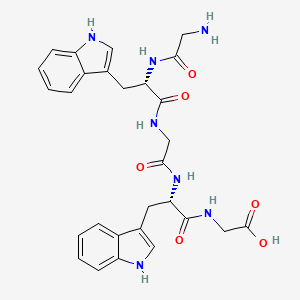


![{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride](/img/structure/B14603755.png)

